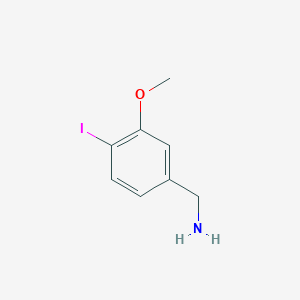

(4-Iodo-3-methoxyphenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10INO |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

(4-iodo-3-methoxyphenyl)methanamine |

InChI |

InChI=1S/C8H10INO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3 |

InChI Key |

MTAYWFGOSRQFQO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Iodo 3 Methoxyphenyl Methanamine and Analogous Structures

Strategies for Regioselective Aromatic Iodination

The introduction of an iodine atom at a specific position on the benzene (B151609) ring is a critical transformation in the synthesis of (4-Iodo-3-methoxyphenyl)methanamine. The selection of an appropriate iodination method is dictated by the nature of the starting material and the desired substitution pattern.

Aromatic rings bearing electron-donating groups, such as the methoxy (B1213986) group in the precursor to this compound, are activated towards electrophilic substitution, making direct iodination a viable strategy. A common approach involves the in situ generation of an electrophilic iodine species. For example, the reaction of an activated arene with molecular iodine can be facilitated by an oxidizing agent. Another effective method utilizes N-iodosuccinimide (NIS) as the iodine source, often in the presence of a catalytic amount of an acid to enhance the electrophilicity of the iodine. The inherent directing effects of the substituents on the aromatic ring guide the regiochemical outcome of the reaction. The methoxy group is an ortho-, para-director, and due to steric hindrance, electrophilic attack often preferentially occurs at the para position, yielding the desired 4-iodo isomer.

| Reagent System | Substrate Example | Product | Key Features |

| I₂ / Oxidizing Agent | 3-Methoxybenzaldehyde | 4-Iodo-3-methoxybenzaldehyde (B2676838) | In situ generation of the electrophilic iodinating species. |

| N-Iodosuccinimide (NIS) / Acid Catalyst | 3-Methoxytoluene | 4-Iodo-3-methoxytoluene | Mild reaction conditions and high regioselectivity for the para-position. |

Halogen exchange reactions, particularly those that substitute a bromine or chlorine atom with iodine, offer an alternative route to aryl iodides. This approach is especially useful when the corresponding bromo or chloro precursors are more readily available. The Finkelstein reaction, which employs an alkali metal iodide like sodium iodide in a polar aprotic solvent, is a classic example of this transformation. For less reactive aryl halides, the use of a copper(I) catalyst can facilitate the exchange. In the context of synthesizing this compound, a precursor such as (4-bromo-3-methoxyphenyl)methanamine (B591716) could be converted to the desired iodo-compound via a halogen exchange reaction.

| Reaction Type | Precursor Example | Reagents | Product |

| Finkelstein Reaction | 4-Bromo-3-methoxybenzonitrile | NaI, Acetone | 4-Iodo-3-methoxybenzonitrile (B3031733) |

| Copper-Catalyzed Halogen Exchange | 4-Chloro-3-methoxytoluene | CuI, KI, DMF | 4-Iodo-3-methoxytoluene |

The Sandmeyer reaction and related diazotization-mediated transformations provide a highly regioselective method for introducing an iodine atom onto an aromatic ring, starting from a primary aromatic amine. This multi-step process begins with the conversion of the amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide, which displaces the diazonium group to form the aryl iodide. The key advantage of this method is that the position of the newly introduced iodine atom is precisely determined by the location of the amine group in the starting material. For the synthesis of this compound, a precursor like (4-amino-3-methoxyphenyl)methanamine would be an ideal starting point for this transformation.

| Precursor | Reagents | Intermediate | Product |

| 4-Amino-3-methoxybenzaldehyde | 1. NaNO₂, HCl (0-5 °C) 2. KI | 3-Methoxy-4-formylbenzenediazonium chloride | 4-Iodo-3-methoxybenzaldehyde |

| (4-Amino-3-methoxyphenyl)methanamine | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. KI | (3-Methoxy-4-aminomethylphenyl)diazonium salt | This compound |

Installation and Manipulation of the Methoxyl Group on the Phenyl Ring

The Williamson ether synthesis is a cornerstone of ether formation and is widely employed for the methoxylation of phenolic precursors. The reaction proceeds via the deprotonation of a phenol (B47542) with a suitable base, such as potassium carbonate or sodium hydride, to generate a nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), to form the desired methoxy group. For example, 4-iodo-3-hydroxybenzaldehyde can be efficiently converted to 4-iodo-3-methoxybenzaldehyde using this method.

| Phenolic Precursor | Methylating Agent | Base | Product |

| 4-Iodo-3-hydroxybenzaldehyde | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | 4-Iodo-3-methoxybenzaldehyde |

| 3-Hydroxybenzonitrile | Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydride (NaH) | 3-Methoxybenzonitrile |

In certain synthetic sequences, the strategic removal of a methoxy group (demethylation) can be advantageous, for instance, to unmask a protected hydroxyl group or to modulate the reactivity of the aromatic ring for a specific transformation. A commonly used reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃), a strong Lewis acid that efficiently yields the corresponding phenol. Following the desired chemical modifications, the hydroxyl group can be re-methylated using the etherification methods described above. This demethylation/re-methoxylation tactic provides valuable flexibility in multi-step synthetic endeavors.

| Substrate | Demethylation Reagent | Product of Demethylation | Re-Methoxylation Reagents | Final Product |

| 3,4-Dimethoxybenzaldehyde | BBr₃ | 3-Hydroxy-4-methoxybenzaldehyde or 4-Hydroxy-3-methoxybenzaldehyde | CH₃I, K₂CO₃ | 3,4-Dimethoxybenzaldehyde (re-formed) |

| (3-Methoxyphenyl)methanamine | HBr | (3-Hydroxyphenyl)methanamine | (CH₃)₂SO₄, NaOH | (3-Methoxyphenyl)methanamine (re-formed) |

Formation of the Arylmethanamine Moiety

The construction of the arylmethanamine core can be approached from various precursors, including aldehydes, nitriles, carboxylic acids, and benzylic alcohols. The choice of method often depends on the availability of starting materials, desired scale, and compatibility with other functional groups present in the molecule.

Reductive Amination of Aldehyde Precursors

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. nih.govresearchgate.net This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of an aldehyde, such as 4-iodo-3-methoxybenzaldehyde, with an amine source, followed by in situ reduction to the corresponding amine. sigmaaldrich.com

A variety of reducing agents can be utilized, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. sigmaaldrich.comyoutube.com Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde. youtube.com The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, and can be performed under acidic conditions to facilitate imine formation. organic-chemistry.org For the synthesis of primary amines like this compound, ammonia (B1221849) or an ammonia equivalent is used as the nitrogen source. organic-chemistry.org

Table 1: Reductive Amination of Substituted Benzaldehydes

| Aldehyde Precursor | Amine Source | Reducing Agent | Solvent | Conditions | Product | Reference |

| Benzaldehyde | Ammonia | H₂/Ni/SiO₂ | - | Flow reactor, varying residence times | Benzylamine | researchgate.net |

| 4-Methoxybenzaldehyde | Ammonia | H₂/Pd | H₂O (pH 2.0) | Room temperature, 3 hours | 4-Methoxybenzylamine (B45378) | masterorganicchemistry.com |

| General Aldehydes | Primary Amines | NaBH(OAc)₃ | Dichloromethane | Acetic acid, room temperature | Secondary Amines | nih.gov |

Reduction of Aromatic Nitriles to Primary Amines

The reduction of aromatic nitriles offers a direct route to primary benzylamines. This transformation can be achieved using various reducing agents, including catalytic hydrogenation and metal hydrides. chemguide.co.ukcommonorganicchemistry.com

Catalytic hydrogenation using catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide is a common and often economical method. commonorganicchemistry.comumich.edu The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. commonorganicchemistry.com To suppress the formation of secondary and tertiary amine byproducts, the reaction is often conducted in the presence of ammonia. umich.edu

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃-THF) can be employed. commonorganicchemistry.comumich.edu These reagents are powerful but less selective and require careful handling. A milder and efficient system for the reduction of nitriles to primary amines involves the use of Raney Nickel in the presence of potassium borohydride (KBH₄) in ethanol. wikipedia.org This method often provides good to excellent yields of the primary amine with minimal formation of byproducts. wikipedia.org

For the synthesis of this compound, the precursor would be 4-iodo-3-methoxybenzonitrile.

Table 2: Reduction of Aromatic Nitriles

| Nitrile Precursor | Reducing System | Solvent | Conditions | Product | Reference |

| Benzonitrile | H₂/Pd/SiO₂ | MeOH/dioxane | 60°C, 50 kPa H₂ | Benzylamine | chemguide.co.uk |

| 2-Phenylacetonitrile | Raney Ni/KBH₄ | Ethanol | Room temperature, 45 min | 2-Phenylethanamine | wikipedia.org |

| 4-Methoxybenzonitrile | H₃N·BH₃/Tetraethylsilane/Catalyst | THF | Room temperature, 8 hours | 4-Methoxybenzylamine | masterorganicchemistry.com |

Conversion of Aryl Carboxylic Acids to Amines via Intermediate Derivatives

Aryl carboxylic acids can be converted to the corresponding arylmethanamines through reactions that involve the loss of the carboxyl group's carbon atom. The Hofmann and Curtius rearrangements are classical examples of such transformations. wikipedia.orgyoutube.com

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the primary amine. wikipedia.orgnih.gov For the target molecule, this would start with the conversion of 4-iodo-3-methoxybenzoic acid to 4-iodo-3-methoxybenzamide, followed by the rearrangement.

The Curtius rearrangement provides an alternative route where an acyl azide, typically prepared from the corresponding acyl chloride or carboxylic acid, is thermally or photochemically decomposed to an isocyanate. youtube.comnih.gov Subsequent hydrolysis or reaction with a suitable nucleophile yields the amine. youtube.com This method is known for its mild conditions and high tolerance for various functional groups. organic-chemistry.org

Table 3: Amine Synthesis via Rearrangement Reactions

| Starting Material | Reaction | Key Reagents | Intermediate | Product | Reference |

| Primary Amide | Hofmann Rearrangement | Br₂, NaOH | Isocyanate | Primary Amine | wikipedia.orgnih.gov |

| Acyl Azide | Curtius Rearrangement | Heat or UV light | Isocyanate | Primary Amine | youtube.comnih.gov |

| Carboxylic Acid | Modified Curtius Reaction | DPPA, alcohol | Isocyanate | Carbamate (B1207046) | organic-chemistry.org |

Multi-Step Approaches from Benzylic Alcohols

Benzylic alcohols, such as (4-iodo-3-methoxyphenyl)methanol, can serve as precursors for the synthesis of the corresponding benzylamines through a multi-step sequence. A common approach involves the conversion of the alcohol to a more reactive benzylic halide (bromide or chloride), followed by nucleophilic substitution with an amine source.

The conversion of the alcohol to the halide can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting benzyl (B1604629) halide can then be reacted with ammonia or a protected amine equivalent, such as hexamethylenetetramine (in the Delepine reaction) or phthalimide (B116566) (in the Gabriel synthesis), to introduce the amino group. Subsequent hydrolysis or hydrazinolysis then liberates the primary amine.

More direct methods, such as borrowing hydrogen catalysis, allow for the direct conversion of benzyl alcohols to primary amines using an ammonia source and a suitable transition metal catalyst. nih.gov

Stereochemical Control and Asymmetric Synthesis Considerations in Arylmethanamine Construction

The synthesis of chiral arylmethanamines, where the benzylic carbon is a stereocenter, requires methods that allow for stereochemical control. Asymmetric synthesis is crucial in the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. nih.gov

Asymmetric reductive amination is a powerful strategy to achieve this. This can be accomplished by using a chiral auxiliary, a chiral reagent, or, most efficiently, a chiral catalyst. nih.govnih.gov Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can facilitate the enantioselective reduction of the prochiral imine intermediate. nih.govnih.govnih.gov The choice of ligand is critical for achieving high enantioselectivity. nih.gov Organocatalysis, using chiral phosphoric acids for instance, has also emerged as a viable approach for the asymmetric reductive amination of aldehydes. rsc.org

The development of chiral-at-metal catalysts, where the chirality originates from the metal center itself rather than the ligands, represents a newer approach in asymmetric catalysis. nih.govacs.org

Process Optimization and Scalability in Laboratory Synthesis

The transition of a synthetic route from a laboratory-scale experiment to a larger, more practical scale requires careful process optimization. Key factors to consider include reaction time, temperature, concentration, catalyst loading, and the choice of reagents and solvents to ensure safety, efficiency, and cost-effectiveness. rsc.org

For reductive amination , optimization often involves finding the right balance between the rate of imine formation and its reduction to minimize side reactions. sigmaaldrich.com The use of automated synthesis platforms can facilitate rapid optimization of reaction conditions. sigmaaldrich.com In the context of pharmaceutical synthesis, green chemistry principles are increasingly important, favoring the use of less hazardous reagents and solvents, and developing more atom-economical processes. nih.govrsc.org

For nitrile reductions , continuous-flow hydrogenation has been shown to be a highly efficient and scalable method, offering better control over reaction parameters and improved safety compared to batch processes. chemguide.co.uk The catalyst's lifetime and potential for leaching are also critical considerations for scalability. chemguide.co.uk

In general, for large-scale synthesis, methods that avoid stoichiometric, high-molecular-weight reagents, such as the Hofmann and Curtius rearrangements using classical reagents, are often less favorable. The development of greener alternatives for these rearrangements, using catalytic and environmentally benign reagents, is an active area of research.

Chemical Reactivity and Strategic Derivatization of 4 Iodo 3 Methoxyphenyl Methanamine

Functionalization of the Primary Amine Moiety

The primary amine of (4-iodo-3-methoxyphenyl)methanamine is a nucleophilic center, readily participating in a variety of bond-forming reactions. This allows for the introduction of diverse structural motifs, which is a common strategy in the development of new pharmaceutical agents and functional materials.

Acylation Reactions to Form Amides and Related Derivatives

The primary amine of this compound can be readily acylated using various acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents, to yield the corresponding amides. This reaction is fundamental in organic synthesis for the construction of peptides and other complex molecules. For instance, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield N-(4-iodo-3-methoxyphenyl)methyl)acetamide. The reaction conditions are generally mild and high-yielding.

Table 1: General Conditions for Acylation of this compound

| Acylating Agent | Coupling Agent/Base | Solvent | Typical Temperature | Product |

| Acid Chloride | Triethylamine, Pyridine | Dichloromethane, THF | 0 °C to room temp. | Amide |

| Acid Anhydride | Pyridine, DMAP (cat.) | Dichloromethane, THF | Room temperature | Amide |

| Carboxylic Acid | EDC, DCC, HATU | DMF, Dichloromethane | Room temperature | Amide |

This table represents typical conditions for acylation reactions of primary amines and is expected to be applicable to this compound.

N-Alkylation and Reductive N-Alkylation for Substituted Amines

The introduction of alkyl groups to the nitrogen atom can be achieved through direct N-alkylation with alkyl halides or via reductive amination. Direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

A more controlled method for the synthesis of secondary amines is reductive amination. This two-step, one-pot procedure involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly efficient for the preparation of mono-N-alkylated products.

Imine (Schiff Base) Formation and Subsequent Transformations

This compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by an acid or a base and involves the removal of a water molecule. The resulting imine contains a carbon-nitrogen double bond, which can undergo further transformations, such as reduction to a secondary amine (as in reductive amination) or reaction with nucleophiles.

Formation of Urea, Thiourea (B124793), Carbamate (B1207046), and Sulfonamide Derivatives

The primary amine functionality is a key handle for the synthesis of a variety of important derivatives.

Ureas can be synthesized by reacting the amine with isocyanates or by a two-step process involving the formation of a carbamate intermediate.

Thioureas are readily prepared by the reaction of the amine with isothiocyanates. mdpi.com These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. mdpi.comontosight.ai For example, reaction with a substituted phenyl isothiocyanate would yield the corresponding N,N'-disubstituted thiourea. mdpi.com

Carbamates can be formed by treating the amine with chloroformates or by reacting it with an alcohol in the presence of a carbonylating agent. sigmaaldrich.comnih.gov

Sulfonamides are obtained through the reaction of the amine with sulfonyl chlorides in the presence of a base. sigmaaldrich.com This functional group is a well-known pharmacophore present in many marketed drugs.

Table 2: Synthesis of Amine Derivatives

| Derivative | Reagent | Base (if applicable) | Typical Solvent |

| Urea | Isocyanate | - | THF, Dichloromethane |

| Thiourea | Isothiocyanate | - | Dichloromethane, Ethanol |

| Carbamate | Chloroformate | Pyridine, Triethylamine | Dichloromethane, THF |

| Sulfonamide | Sulfonyl Chloride | Pyridine, Triethylamine | Dichloromethane, Pyridine |

This table outlines general synthetic routes to the specified derivatives from a primary amine and is expected to be applicable to this compound.

Transformations Involving the Aromatic Halogen (Iodine)

The carbon-iodine bond in this compound is a versatile site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. Some of the most important reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a widely used method for the formation of biaryl compounds. libretexts.orgnih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the synthesis of diarylamine structures.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Solvent | Product |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | Biaryl |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | THF, DMF | Aryl Alkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Ligand, Pd(OAc)₂/Ligand | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Aryl Amine |

This table summarizes general conditions for common palladium-catalyzed cross-coupling reactions involving aryl iodides. The specific conditions for this compound may require optimization.

The strategic and selective manipulation of the amine and iodo functionalities of this compound allows for the synthesis of a vast array of complex molecules with potential applications in various fields of chemical research.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The aryl iodide moiety of this compound serves as an excellent electrophilic partner in these transformations. It is important to note that the primary amine functionality can interfere with many of these catalytic cycles, often necessitating the use of a protecting group, such as a tert-butoxycarbonyl (Boc) or an acetyl (Ac) group, on the nitrogen atom.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester. These reactions are valued for their mild conditions and the commercial availability of a wide range of boronic acids. While specific examples with this compound are not extensively documented in publicly available literature, general protocols for Suzuki-Miyaura couplings of aryl iodides are well-established.

A typical reaction would involve the N-protected this compound, a boronic acid, a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like Na₂CO₃ or K₃PO₄ in a suitable solvent system (e.g., toluene/water or dioxane/water). The choice of ligand and base can be crucial for achieving high yields and preventing side reactions.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl iodide with a terminal alkyne, creating an arylethyne moiety. libretexts.org This reaction is of great importance in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base which often also serves as the solvent. organic-chemistry.org The use of a copper-free system is also possible. As with the Suzuki coupling, protection of the aminomethyl group is generally required.

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | THF/Toluene | (4-(Alkynyl)-3-methoxyphenyl)methanamine derivative |

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. While the substrate already contains a primary amine, this reaction could be employed to synthesize more complex secondary or tertiary amines by first protecting the existing aminomethyl group and then performing the coupling with a different amine. The development of specialized phosphine (B1218219) ligands by Buchwald and Hartwig has greatly expanded the scope of this reaction. nih.gov

Metal-Halogen Exchange Reactions and Subsequent Quenching

The iodine atom of this compound can be readily exchanged with a metal, most commonly lithium, through a metal-halogen exchange reaction. This transformation typically involves treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups at the 4-position of the aromatic ring.

The aminomethyl group must be protected prior to this reaction, as the highly basic organolithium reagent would otherwise deprotonate the amine. The methoxy (B1213986) group is generally stable under these conditions.

Reaction Scheme: N-Protected-(4-iodo-3-methoxyphenyl)methanamine + R-Li → N-Protected-(4-lithio-3-methoxyphenyl)methanamine + R-I N-Protected-(4-lithio-3-methoxyphenyl)methanamine + E⁺ → N-Protected-(4-E-3-methoxyphenyl)methanamine

Common electrophiles (E⁺) include:

Aldehydes and ketones (to form secondary and tertiary alcohols)

Carbon dioxide (to form a carboxylic acid)

Isocyanates (to form amides)

Alkyl halides (for alkylation)

Nucleophilic Aromatic Substitution (SNAr) on Activated Rings

Nucleophilic aromatic substitution (SNAr) is generally difficult on unactivated aryl halides. For this compound, the presence of the electron-donating methoxy and aminomethyl groups makes direct SNAr at the iodo-substituted carbon challenging under standard conditions. However, if the aromatic ring is sufficiently activated by the introduction of strong electron-withdrawing groups, typically nitro groups, in the ortho and/or para positions to the leaving group, SNAr can occur. In the context of this specific molecule, this would require further modification of the aromatic ring.

Reactions at the Methoxy Group

The methoxy group offers another handle for the chemical modification of this compound, allowing for the synthesis of phenolic analogs or the alteration of the ether linkage.

Demethylation Reactions to Access Phenolic Analogs

The cleavage of the methyl ether to reveal the corresponding phenol (B47542) is a common and important transformation. This can be achieved using various reagents, with boron tribromide (BBr₃) being one of the most effective and widely used for aryl methyl ethers. The reaction typically proceeds under mild conditions.

Care must be taken as the primary amine is also a Lewis base and can interact with BBr₃. Therefore, protection of the amine is highly recommended before demethylation to avoid side reactions and the use of excess BBr₃.

| Reagent | Conditions | Product |

| BBr₃ | CH₂Cl₂, low temperature to room temp. | N-Protected-(4-iodo-3-hydroxyphenyl)methanamine |

| HBr | Acetic acid, elevated temperature | N-Protected-(4-iodo-3-hydroxyphenyl)methanamine |

Modifications of the Ether Linkage

Beyond complete cleavage, the ether linkage can potentially be modified. For instance, under specific conditions, transetherification might be possible, although this is less common for aryl methyl ethers. More advanced and less conventional methods would be required to achieve selective modification of the ether bond without affecting other functional groups.

Interplay of Functional Groups and Chemo- and Regioselectivity Challenges

The presence of three distinct functional groups on the aromatic ring of this compound introduces challenges and opportunities related to chemo- and regioselectivity.

Chemoselectivity in Cross-Coupling: In palladium-catalyzed reactions, the C-I bond is significantly more reactive than C-O or C-N bonds, ensuring that cross-coupling occurs selectively at the iodine-bearing carbon. However, the primary amine can act as a ligand for the palladium catalyst, potentially inhibiting the reaction or leading to undesired side products. As mentioned, N-protection is a common strategy to mitigate these issues.

Regioselectivity in Electrophilic Aromatic Substitution: If electrophilic aromatic substitution were to be performed on this molecule, the directing effects of the existing substituents would determine the position of the incoming electrophile. The methoxy group is a strong activating and ortho-, para-directing group. The aminomethyl group is also activating and ortho-, para-directing. The iodo group is deactivating but ortho-, para-directing. The interplay of these effects would likely lead to substitution at the positions ortho to the methoxy and aminomethyl groups (positions 2 and 6), with the position ortho to the strongly activating methoxy group being favored.

Protecting Group Strategy: The need for protection of the aminomethyl group is a recurring theme in the strategic derivatization of this compound. The choice of protecting group is critical, as it must be stable to the reaction conditions of the desired transformation and easily removable afterward without affecting the newly introduced functionalities.

Role of 4 Iodo 3 Methoxyphenyl Methanamine As a Building Block in Complex Chemical Synthesis

Precursor in the Construction of Advanced Organic Scaffolds

The strategic placement of three distinct functional groups on the aromatic ring of (4-Iodo-3-methoxyphenyl)methanamine makes it an ideal starting material for the synthesis of complex molecules. The presence of the iodo group, a versatile handle for cross-coupling reactions, and the nucleophilic aminomethyl group allows for sequential and site-selective modifications, paving the way for the construction of elaborate molecular frameworks.

Integration into Polycyclic and Heterocyclic Systems

The dual reactivity of this compound facilitates its incorporation into a variety of polycyclic and heterocyclic systems, which are prevalent motifs in natural products and pharmaceutically active compounds. The iodo group can readily participate in a range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, to form new carbon-carbon and carbon-heteroatom bonds. This allows for the annulation of additional rings onto the phenyl scaffold.

Simultaneously, the primary amine of the methanamine group can be utilized in cyclization reactions to form nitrogen-containing heterocycles. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic cores. This orthogonal reactivity is a key feature that allows for the efficient assembly of complex polycyclic and heterocyclic structures.

| Functional Group | Potential Reactions for Scaffold Elaboration | Resulting Linkage/Structure |

| Iodo Group | Suzuki Coupling, Sonogashira Coupling, Heck Reaction, Buchwald-Hartwig Amination | Biaryl, Alkynyl-Aryl, Alkenyl-Aryl, Aryl-Amine |

| Methanamine Group | Amide Coupling, Reductive Amination, Pictet-Spengler Reaction, Schiff Base Formation | Amide, Secondary/Tertiary Amine, Tetrahydroisoquinoline, Imine |

Utilization in the Synthesis of Multi-Functionalized Aromatic Compounds

The inherent functionalities of this compound serve as a foundation for the synthesis of multi-functionalized aromatic compounds. The methoxy (B1213986) group can influence the reactivity of the aromatic ring and can also be a site for further modification, such as demethylation to a hydroxyl group, which can then be used for subsequent functionalization.

The true synthetic power of this building block lies in the ability to perform a sequence of reactions at its different functional sites. For example, a Suzuki coupling at the iodo position to introduce a new aryl group can be followed by acylation of the aminomethyl group to introduce a different substituent. This step-wise approach allows for the precise installation of various functional groups around the central phenyl ring, leading to a diverse array of highly substituted aromatic compounds with tailored properties. Research on related 4-substituted methoxybenzoyl-aryl-thiazole analogues has highlighted the importance of modifying the "A" ring (the substituted phenyl ring) to enhance properties like aqueous solubility and oral bioavailability, for instance by introducing an aminomethyl group. nih.gov

Chemical Linker and Scaffold Diversity in Structure-Activity Relationship (SAR) Studies

In the field of medicinal chemistry, the systematic exploration of how structural modifications to a lead compound affect its biological activity is paramount. This compound is an excellent scaffold for such SAR studies due to its defined substitution pattern, which provides clear vectors for chemical modification.

The aminomethyl and iodo groups serve as convenient points for the attachment of various chemical linkers or for the introduction of a wide range of substituents. This allows for the generation of a library of analogues where specific regions of the molecule are systematically altered. For example, in the development of novel therapeutic agents, the phenyl ring can act as a central core, with the methoxy group occupying a specific binding pocket of a biological target. The aminomethyl and iodo positions can then be used to explore the surrounding chemical space to optimize interactions and improve potency and selectivity.

The synthesis of fatty acid amides from 4-methoxybenzylamine (B45378) demonstrates how the amine functionality can be readily derivatized. nih.gov In the case of this compound, the resulting amides would also possess the iodo-substituent, which could be further functionalized to explore additional structural diversity.

| Modification Site | Type of Diversity Introduced | Potential Impact on Properties |

| Aminomethyl Group | Amides, sulfonamides, ureas, secondary/tertiary amines of varying size and polarity | Altered solubility, hydrogen bonding capacity, and interaction with target proteins. |

| Iodo Group | A variety of aryl, heteroaryl, alkyl, and alkynyl groups via cross-coupling reactions | Modified lipophilicity, steric bulk, and electronic properties; exploration of new binding pockets. |

The insights gained from these SAR studies are invaluable for the rational design of new drugs and molecular probes. The ability to systematically and efficiently generate a diverse set of analogues from a common building block like this compound accelerates the drug discovery process.

Radiochemical Synthesis and Labeling Methodologies with Radioisotopes

Incorporation of Radioiodine (e.g., Iodine-123, Iodine-125)

The introduction of radioiodine, such as the SPECT imaging isotope Iodine-123 (¹²³I) or the longer-lived Iodine-125 (¹²⁵I) used in preclinical research, into the aromatic ring of (4-Iodo-3-methoxyphenyl)methanamine is typically achieved through electrophilic substitution reactions. researchgate.net The choice of isotope depends on the intended application, with ¹²³I being suitable for clinical imaging due to its 13.2-hour half-life and 159 keV gamma emission, while ¹²⁵I, with its 59.4-day half-life, is more practical for in vitro assays and long-term biodistribution studies. researchgate.netresearchgate.net

Iododestannylation Reactions for Radiocopper and Radioiodine Labeling

Iododestannylation is a widely employed and highly efficient method for the regioselective introduction of radioiodine into aromatic rings. researchgate.net This technique involves the synthesis of an organotin precursor, typically a trialkylstannyl derivative, which is then subjected to an electrophilic substitution reaction with a radioiodide salt in the presence of an oxidizing agent. For this compound, a suitable precursor would be a trimethylstannyl or tributylstannyl derivative at the 4-position of the 3-methoxybenzylamine (B130926) core.

The general reaction proceeds as follows:

Ar-Sn(Alkyl)₃ + *I⁻ + Oxidizing Agent → Ar-I + Sn(Alkyl)₃-X*

The success of the iododestannylation reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. Commonly used oxidizing agents include chloramine-T, Iodogen, and peracetic acid. nih.gov The reactivity of these agents can significantly impact the radiochemical yield (RCY). For instance, in the labeling of a tributyltin precursor for [¹²³I]iomazenil, the order of reactivity was found to be chloramine-T > Iodogen >> peracetic acid at room temperature. nih.gov

The reaction conditions, such as temperature and pH, also play a crucial role. Elevating the temperature can increase the RCY, although excessive heat may lead to decomposition of the precursor or the final product. nih.gov For example, the labeling of the [¹²³I]iomazenil precursor showed an increased yield up to 120°C. nih.gov The pH of the reaction medium must also be carefully controlled, as values above 5.8 have been shown to reduce the labeling efficiency. nih.gov

While highly effective, a drawback of iododestannylation is the potential for contamination of the final product with toxic organotin byproducts, which necessitates rigorous purification, often by high-performance liquid chromatography (HPLC). researchgate.net

Below is a table summarizing typical radiochemical yields and purities achieved for structurally related compounds using iododestannylation, which can serve as an estimate for the labeling of a this compound precursor.

| Radiopharmaceutical | Precursor Type | Radioisotope | Oxidizing Agent | Radiochemical Yield (RCY) | Radiochemical Purity | Reference |

| [¹²³I]-7 (piperidine derivative) | Tributylstannyl | ¹²³I | Not specified | 40 ± 10% | >98% | researchgate.netnih.gov |

| [¹²³I]ZIENT (nortropane derivative) | Trimethylstannyl | ¹²³I | Hydrogen Peroxide | 45% | Not specified | nih.gov |

| [¹²³I]iomazenil | Tributylstannyl | ¹²³I | Chloramine-T | Up to 90% | Not specified | nih.gov |

| [¹²⁵I]AGI-5198 | Not specified | ¹²⁵I | Not specified | Not specified | Not specified | researchgate.net |

This table presents data from analogous compounds to provide an expected range for the radiolabeling of this compound precursors.

Electrophilic Radioiodination Approaches

Direct electrophilic radioiodination of an activated aromatic ring is another viable strategy. The methoxy (B1213986) group in the 3-position of this compound is an activating group, directing electrophilic substitution to the ortho and para positions. Given that the 4-position is already occupied by a non-radioactive iodine atom, direct radioiodination would likely occur at the 2 or 6 positions, leading to a different product than the target compound. Therefore, this method is less suitable for the synthesis of (4-[*I]Iodo-3-methoxyphenyl)methanamine itself but could be used to produce isomers.

For direct labeling, a precursor without the iodo-substituent, such as 3-methoxybenzylamine, would be used. The reaction typically employs a radioiodide salt and an oxidizing agent to generate an electrophilic iodine species (*I⁺).

A significant challenge with direct electrophilic radioiodination is the potential for lack of regioselectivity, leading to a mixture of iodinated products. researchgate.net However, for some substrates, high regioselectivity can be achieved.

Precursor Design for Enhanced Radiochemical Yield and Purity

The design of the precursor molecule is critical for achieving high radiochemical yield and purity. As discussed, organotin precursors are highly effective for iododestannylation. Organoboron precursors, such as boronic acids and their esters, offer a less toxic alternative to organotin compounds. researchgate.net The iododeboronation reaction also proceeds under mild conditions and is generally tolerant of various functional groups. researchgate.net

Another strategy in precursor design involves the use of prosthetic groups. For example, N-succinimidyl-4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) is a radioiodinated agent used for labeling proteins and peptides. nih.gov A similar approach could be envisioned for this compound, where a precursor is first synthesized and then radiolabeled before being attached to a larger molecule of interest.

The stability of the precursor and the final radiolabeled compound is also a key consideration. The presence of the electron-donating methoxy and aminomethyl groups on the phenyl ring can influence the electronic environment and, consequently, the reactivity and stability of the molecule during the labeling process.

Metal-Free and Organocatalytic Radiochemical Strategies

In recent years, there has been a significant push towards the development of metal-free and organocatalytic radiolabeling methods to reduce toxicity and simplify purification. These "green" chemistry approaches offer milder reaction conditions and can be more compatible with sensitive substrates.

One such approach is the use of organocatalysts, such as thiourea (B124793) derivatives, for the iodination of activated aromatic compounds. organic-chemistry.org These catalysts can activate an iodine source like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) to facilitate a highly regioselective iodination under mild conditions. organic-chemistry.org This methodology could be applicable to the radioiodination of a 3-methoxybenzylamine precursor.

Advanced Radiochemical Synthesis Techniques (e.g., Iodoarene-Catalyzed Reactions)

More advanced radiochemical synthesis techniques are continuously being developed to improve efficiency and expand the scope of radiolabeling. Copper-mediated radioiodination of organoboronic precursors has emerged as a powerful method. researchgate.netnih.gov This approach can be performed at room temperature with low catalyst loadings and short reaction times, offering excellent radiochemical conversions. nih.gov The mechanism is thought to involve the formation of a copper-aryl complex that facilitates the nucleophilic attack of the radioiodide. researchgate.net This technique is particularly promising for large-scale production of radiopharmaceuticals. nih.gov

Iodoarene-catalyzed reactions represent another frontier in radiochemistry. While not yet widely applied for routine radioiodination, these methods leverage the unique reactivity of hypervalent iodine compounds to catalyze a variety of chemical transformations under metal-free conditions. The development of iodoarene-catalyzed radioiodination reactions could provide new avenues for the efficient and clean synthesis of radiolabeled molecules like this compound.

Theoretical and Computational Chemistry Investigations of 4 Iodo 3 Methoxyphenyl Methanamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be the primary method to investigate the electronic structure of (4-Iodo-3-methoxyphenyl)methanamine. These calculations could determine key electronic properties. A hypothetical table of such properties is presented below to illustrate the type of data that would be generated.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Parameter | Hypothetical Value | Significance |

| Energy of HOMO (Highest Occupied Molecular Orbital) | -5.8 eV | Indicates the molecule's ability to donate electrons; important for understanding reactivity with electrophiles. |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | 0.2 eV | Indicates the molecule's ability to accept electrons; important for understanding reactivity with nucleophiles. |

| HOMO-LUMO Gap | 6.0 eV | Relates to the chemical stability and reactivity of the molecule. A larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C1: -0.15, C4: +0.10, I: +0.05, N: -0.45 | Provides insight into the partial charges on each atom, highlighting electrophilic and nucleophilic centers. |

Prediction of Molecular Geometry, Conformation, and Energetics

Computational methods are essential for predicting the three-dimensional arrangement of atoms in this compound. By calculating the potential energy surface, the most stable conformations (isomers that can be interconverted by rotation around single bonds) can be identified. The relative energies of different conformers, particularly concerning the rotation of the methoxy (B1213986) and aminomethyl groups, would be determined.

Table 2: Hypothetical Conformational Analysis Data

| Conformer | Dihedral Angle (C2-C3-O-CH3) | Relative Energy (kcal/mol) | Population (%) |

| A (Planar) | 0° | 1.5 | 10 |

| B (Perpendicular) | 90° | 0.0 | 90 |

Mechanistic Insights into Reactivity and Selectivity of Chemical Transformations

Theoretical calculations can model reaction pathways to understand the mechanisms of chemical transformations involving this compound. For example, in a potential N-alkylation reaction, DFT could be used to calculate the transition state energies for different approaches of an electrophile, thus predicting the most likely reaction product and the selectivity of the transformation.

Electrostatic Potential Maps (MEP) for Predicting Nucleophilic and Electrophilic Sites

A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the amine group, making it a primary site for protonation or reaction with electrophiles.

Computational Approaches to Chemical Structure-Activity Relationship (SAR) Studies

Should this compound be identified as part of a series of biologically active compounds, Quantitative Structure-Activity Relationship (QSAR) studies would be undertaken. These studies correlate variations in the chemical structure with changes in biological activity. Computational descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for a series of analogues to develop a mathematical model that could predict the activity of new, unsynthesized compounds.

Future Research Directions in the Chemistry of 4 Iodo 3 Methoxyphenyl Methanamine

Development of Green and Sustainable Synthetic Routes

The industrial viability and environmental footprint of chemical synthesis are increasingly critical considerations. Future research into (4-Iodo-3-methoxyphenyl)methanamine will likely prioritize the development of green and sustainable manufacturing processes. Traditional multi-step syntheses often rely on harsh reagents and generate significant waste. Modern approaches aim to mitigate these issues through catalyst-based reactions, use of renewable resources, and solvent-free conditions. rsc.org

One promising avenue is the application of biocatalysis. Specifically, transaminase enzymes could be engineered to mediate the reductive amination of a suitable precursor, such as 4-iodo-3-methoxybenzaldehyde (B2676838). researchgate.net This biocatalytic approach offers high selectivity under mild aqueous conditions, significantly reducing the environmental impact compared to methods using metal hydride reducing agents. researchgate.net Another green strategy involves the direct amination of benzyl (B1604629) alcohols or the development of one-pot tandem reactions that minimize intermediate purification steps. Research into solvent-free autoxidation of benzylamines to form imines, which can then be used in further syntheses, highlights a trend towards eliminating harmful solvents. rsc.orgrsc.org

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Traditional Method | Potential Green Alternative | Key Advantages of Green Route |

|---|---|---|---|

| Reductive Amination | Reaction of 4-iodo-3-methoxybenzaldehyde with ammonia (B1221849) followed by reduction with NaBH4 or catalytic hydrogenation. | Biocatalytic reductive amination using engineered transaminases and an amine donor. researchgate.net | High enantioselectivity (if applicable), mild aqueous conditions, reduced metal waste. |

| Nitrile Reduction | Reduction of 4-iodo-3-methoxybenzonitrile (B3031733) with strong reducing agents like LiAlH4. | Catalytic transfer hydrogenation using formic acid or other green hydrogen donors. | Avoids pyrophoric reagents, safer reaction profile, potentially fewer workup steps. |

| Iodination Strategy | Electrophilic iodination of 3-methoxybenzylamine (B130926), potentially leading to mixtures of isomers. manac-inc.co.jp | Regioselective iodination using I2 activated by silver salts or other greener oxidizing systems early in the synthesis. nih.gov | Improved regioselectivity, higher yield of the desired product, potentially recyclable reagents. |

Exploration of Novel Derivatization Pathways and Functional Group Interconversions

The three distinct functional groups of this compound provide a rich platform for chemical modification. Future research will undoubtedly focus on selectively transforming these groups to generate a diverse library of new compounds. The primary amine is a key nucleophile, readily undergoing reactions such as acylation, sulfonylation, and reductive amination to form amides, sulfonamides, and secondary or tertiary amines, respectively.

The carbon-iodine bond is arguably the most versatile handle for synthetic elaboration. As a heavy halogen, iodine is an excellent leaving group in a wide array of transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines) can be employed to construct complex molecular scaffolds that would be difficult to access otherwise.

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group/Structure |

|---|---|---|---|

| Primary Amine (-CH2NH2) | Acylation | Acid chlorides, Anhydrides | Amide |

| Primary Amine (-CH2NH2) | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Primary Amine (-CH2NH2) | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)3 | Secondary/Tertiary Amine |

| Iodo Group (-I) | Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst, Base | Biaryl |

| Iodo Group (-I) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne |

| Iodo Group (-I) | Buchwald-Hartwig Amination | R2NH, Pd catalyst, Base | Aryl-amine |

| Methoxy (B1213986) Group (-OCH3) | Ether Cleavage | BBr3, HBr | Phenol (B47542) |

Design of Next-Generation Chemical Building Blocks for Advanced Applications

By leveraging the derivatization pathways described above, this compound can be transformed into a variety of high-value, next-generation chemical building blocks. The ability to combine the nucleophilic character of the amine with the cross-coupling potential of the iodo group in a single molecule is a powerful synthetic tool.

For example, performing a Suzuki coupling to create a biaryl structure, followed by acylation of the amine, could rapidly generate complex molecules with potential applications in medicinal chemistry. Many biologically active compounds feature biaryl and amide motifs. Similarly, using the amine as a directing group or a point of attachment to a solid support could enable its use in combinatorial chemistry and high-throughput screening campaigns. The iodo-phenyl core itself is a structural motif found in various fine chemicals and bioactive compounds, including certain hormone analogs and radiopharmaceuticals. nih.gov The development of p-iodophenylsilsesquioxanes as nano-building blocks demonstrates the utility of iodo-aromatic compounds in creating materials with unique properties. nih.gov

Table 3: Advanced Building Blocks from this compound

| Initial Derivatization | Subsequent Reaction | Resulting Molecular Scaffold | Potential Application Area |

|---|---|---|---|

| Suzuki Coupling (e.g., with pyridineboronic acid) | Amide formation at the amine | (Pyridinyl-phenyl)methanamide derivatives | Medicinal Chemistry (e.g., kinase inhibitors) |

| Sonogashira Coupling (e.g., with a functionalized alkyne) | Cyclization reaction | Heterocyclic systems (e.g., indoles, quinolines) | Pharmaceuticals, Organic Electronics |

| Amine protection, then Buchwald-Hartwig amination | Deprotection and further functionalization | Substituted diarylamine derivatives | Materials Science (e.g., organic light-emitting diodes) |

| Ether cleavage to phenol | Williamson ether synthesis | Aryl ethers with diverse side chains | Agrochemicals, Fine Chemicals |

Expansion of Synthetic Utility through Novel Reaction Development and Catalyst Design

To fully exploit the potential of this compound, the development of new synthetic methods and more efficient catalysts is essential. Future research should target catalysts that exhibit high selectivity for one reactive site in the presence of others, enabling orthogonal functionalization without the need for extensive use of protecting groups. For instance, developing a catalyst that facilitates C-H activation at a specific position on the aromatic ring while leaving the C-I and C-N bonds intact would represent a significant advance.

Furthermore, designing catalysts that operate under milder conditions, use earth-abundant metals, and are recyclable aligns with the principles of green chemistry. Gold-catalyzed dehydrogenative aromatization is an example of a novel process that can create complex aromatic amines from simpler precursors, suggesting that new catalytic systems can unlock unprecedented transformations. acs.org Investigating iodine-catalyzed reactions, such as aminosulfonation, could also provide new pathways for functionalization that are both efficient and atom-economical. nih.gov The ultimate goal is to expand the synthetic toolbox available to chemists, allowing this compound and its derivatives to be incorporated into increasingly complex and functional molecules with greater ease and efficiency.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (4-Iodo-3-methoxyphenyl)methanamine in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols, as methanamine derivatives can emit hazardous fumes .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention .

- Storage : Store in tightly sealed containers under refrigeration (2–8°C) in a dry, well-ventilated area away from ignition sources. Electrostatic discharge precautions are critical due to flammability risks .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer :

- Iodination Strategy : Start with 3-methoxyphenylmethanamine and employ electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid. Monitor regioselectivity to ensure substitution at the 4-position .

- Protection-Deprotection : Protect the amine group with a tert-butoxycarbonyl (Boc) group before iodination to prevent side reactions. Deprotect using trifluoroacetic acid (TFA) post-iodination .

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which analytical techniques validate the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the methoxy group (δ ~3.8 ppm for OCH) and iodine’s deshielding effect on adjacent protons. C signals for the iodinated aromatic carbon typically appear at δ 90–110 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry detects impurities and verifies molecular ion peaks (expected m/z ~277 for [M+H]) .

- Elemental Analysis : Quantify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers optimize iodination yields in this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids like BF-etherate to enhance iodination efficiency. Compare yields under catalytic vs. stoichiometric conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve iodine solubility and reaction homogeneity. Avoid protic solvents that could deactivate electrophilic iodine species .

- Reaction Monitoring : Use TLC (silica gel, UV detection) to track progress. Terminate the reaction at 80–90% conversion to minimize by-products like di-iodinated derivatives .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound derivatives?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine H-C HSQC NMR to assign ambiguous signals and high-resolution MS (HRMS) to confirm molecular formulas. For example, isotopic patterns in MS can distinguish iodine-containing species from impurities .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve structural ambiguities .

- Controlled Degradation Studies : Heat or expose the compound to light to identify labile functional groups (e.g., methoxy or amine) that may contribute to spectral inconsistencies .

Q. What experimental designs evaluate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and analyze degradation products monthly via HPLC. Compare with refrigerated controls to assess thermal sensitivity .

- Light Exposure Studies : Use UV-vis spectroscopy to monitor photodegradation. Amber glass containers are recommended to mitigate light-induced decomposition .

- Oxygen Sensitivity : Conduct experiments under inert (N) vs. ambient atmospheres to determine if oxidation affects amine functionality. Use FTIR to detect imine or nitroso by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.